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Introduction

The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to discover
protein-protein interactions (PPIs) in vivo.[1][2][3] This method is based on the modular nature
of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional
activation domain (AD).[2] When these domains are brought into proximity, they can activate
the transcription of a downstream reporter gene.[2][3] In a Y2H screen, a "bait" protein of
interest is fused to the BD, and a library of potential "prey" proteins is fused to the AD. If the
bait and a prey protein interact, the BD and AD are brought together, leading to the expression
of reporter genes that allow for selection and quantification of the interaction.[3]

Translin is a highly conserved DNA and RNA binding protein implicated in a variety of critical
cellular processes, including RNA metabolism, transcriptional regulation, and the DNA damage
response. It is known to form a heteromeric complex with the Translin-associated factor X
(TRAX). Identifying novel protein interactors of Translin is crucial for further elucidating its
molecular functions and its role in disease pathways, which can inform drug development
efforts.

These application notes provide a detailed protocol for performing a yeast two-hybrid screen
using human Translin as the bait protein to identify novel interacting partners from a human
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cDNA library.

Experimental Principles

The GAL4-based yeast two-hybrid system is a widely used method. In this system, the GAL4
transcription factor is split into its two functional domains: the DNA-binding domain (GAL4-BD)
and the activation domain (GAL4-AD). The bait protein (Translin) is cloned into a vector as a
fusion with the GAL4-BD. A cDNA library, representing a pool of potential interacting proteins, is
cloned into a separate vector as fusions with the GAL4-AD. When both plasmids are co-
expressed in a suitable yeast reporter strain, an interaction between the Translin bait and a
prey protein from the library will reconstitute a functional GAL4 transcription factor. This
reconstituted factor then binds to the upstream activating sequence (UAS) of reporter genes,
such as HIS3, ADE2, and lacZ, enabling yeast growth on selective media and providing a
colorimetric signal for confirmation.

Data Presentation: Identifying Translin Interactors

Following a successful yeast two-hybrid screen, positive interactions are typically validated
through re-streaking on selective media and a quantitative assay, such as a [3-galactosidase
assay. The results can be summarized in a table to compare the relative strength of the
interactions.

Table 1: Hypothetical Results of a Yeast Two-Hybrid Screen with Human Translin as Bait
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Note: This table presents hypothetical data for illustrative purposes. The (3-galactosidase
activity is represented as mean * standard deviation from three independent experiments.

Experimental Protocols

This section provides a detailed methodology for performing a yeast two-hybrid screen with
Translin as the bait.

Protocol 1: Bait Plasmid Construction and Validation

e Bait Vector Construction:

o The full-length human Translin cDNA is amplified by PCR using primers that add
appropriate restriction sites for cloning into the pGBKT7 vector (which contains the GAL4
DNA-binding domain).

o The PCR product and the pGBKT7 vector are digested with the corresponding restriction
enzymes.

o The digested insert and vector are ligated using T4 DNA ligase.

o The ligation product is transformed into E. coli for plasmid amplification and selection on
appropriate antibiotic plates.

o Plasmid DNA is isolated from several colonies and the insertion of the Translin cDNA is
confirmed by restriction digest and Sanger sequencing.

» Bait Autoactivation and Toxicity Test:

o The confirmed pGBKT7-Translin plasmid is transformed into a suitable yeast reporter
strain (e.g., AH109 or Y2HGold).
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o Transformants are plated on SD/-Trp medium to select for the presence of the bait
plasmid.

o Colonies are then replica-plated onto SD/-Trp/-His and SD/-Trp/-Ade selective media.
o The plates are incubated at 30°C for 3-5 days.

o A bait that does not auto-activate will not grow on the selective media. If growth is
observed, the bait is considered an auto-activator and may require the use of a more
stringent reporter strain or the addition of 3-amino-1,2,4-triazole (3-AT) to suppress leaky
HIS3 expression.

o Toxicity is assessed by comparing the growth of yeast containing pGBKT7-Translin to
yeast containing the empty pGBKT7 vector on SD/-Trp plates.

Protocol 2: Yeast Two-Hybrid Library Screening

e Yeast Mating:

o Alarge-scale transformation of a pre-transformed human cDNA library (in a pGADT7-
based vector, containing the GAL4 activation domain) in a yeast strain of the opposite
mating type (e.g., Y187) is performed, or a pre-transformed library is used directly.

o Asingle colony of the yeast strain containing the pGBKT7-Translin bait is inoculated into
50 mL of SD/-Trp liquid medium and grown overnight at 30°C with shaking.

o The bait culture is then mixed with an aliquot of the prey library culture.

o The mixture is incubated in a sterile 2L flask at 30°C with gentle agitation for 20-24 hours
to allow for mating.

» Selection of Diploids and Interaction Screening:

o The mating culture is plated onto high-stringency selective medium (SD/-Trp/-Leu/-His/-
Ade). SD/-Trp/-Leu selects for diploid yeast containing both bait and prey plasmids. The
absence of His and Ade selects for yeast where a protein-protein interaction has occurred,
activating the HIS3 and ADE2 reporter genes.
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o The plates are incubated at 30°C for 5-10 days, and colonies that appear are considered
positive interactors.

Protocol 3: Confirmation of Positive Interactions and
Plasmid Rescue

¢ [-Galactosidase Colony-Lift Filter Assay:

o Positive colonies from the selective plates are patched onto a fresh high-stringency plate
and allowed to grow for 2-3 days.

o A sterile filter paper is placed over the colonies to lift them.
o The filter is then submerged in liquid nitrogen to permeabilize the yeast cells.
o The filter is placed in a petri dish containing a substrate solution (e.g., X-gal).
o The development of a blue color indicates a positive interaction.

e Plasmid Rescue and Identification of Prey:

o Yeast colonies that are positive on high-stringency media and in the -galactosidase assay
are grown in SD/-Leu liquid culture.

o Total yeast plasmid DNA is isolated.

o The isolated plasmids are transformed into E. coli to amplify the prey plasmid (pGADT7-
prey).

o The prey plasmid is then isolated from E. coli and the cDNA insert is identified by Sanger
sequencing.

Protocol 4: Quantitative B-Galactosidase Liquid Assay
o Culture Preparation:

o Yeast strains co-transformed with the bait (0)GBKT7-Translin) and each putative interacting
prey plasmid are grown to mid-log phase in the appropriate selective liquid medium.[4]
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e Cell Lysis and Enzyme Assay:
o A defined volume of each culture is harvested, and the cells are lysed.

o The cell lysate is incubated with a chromogenic substrate for 3-galactosidase, such as o-
nitrophenyl--D-galactopyranoside (ONPG).[5]

o The reaction is stopped, and the absorbance is measured at 420 nm.
 Calculation of Miller Units:

o [-galactosidase activity is quantified in Miller units, which normalizes the enzyme activity
to the cell density and reaction time.[5] The formula is: Miller Units = (1000 * A420) / (t* V
* OD600) where:

A420 is the absorbance at 420 nm.

t is the reaction time in minutes.

V is the volume of culture used in ml.

OD60Q0 is the optical density of the culture at 600 nm.

Visualizations
Yeast Two-Hybrid Workflow

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.researchgate.net/figure/Yeast-Two-Hybrid-Assay-Indicates-Physical-Interactions-between-Target-and-Anti-target_fig3_329397458
https://www.researchgate.net/figure/Yeast-Two-Hybrid-Assay-Indicates-Physical-Interactions-between-Target-and-Anti-target_fig3_329397458
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Bait Preparation Prey Library
(Translin in pGBKT7) (cDNA in pGADT7)

Yeast Mating

Diploid Selection
(SD/-Trp/-Leu)

Interaction Screening
(SD/-Trp/-Leu/-His/-Ade)

Positive Colonies

Interaction Confirmation
(B-galactosidase assay)

l .

Quantitative Assay
(Liquid B-gal)

Plasmid Rescue & Sequencing

Data Analysis & Interpretation

Click to download full resolution via product page

Caption: Workflow of the yeast two-hybrid screening process.

Translin Interaction Pathway
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Caption: Hypothetical interaction network for Translin.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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